Boc-D-4-aminomethylphe(Boc)
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Overview
Description
It is a white solid that is soluble in common organic solvents such as dimethyl sulfoxide, dichloromethane, and dimethylformamide . This compound is primarily used in peptide synthesis and solid-phase synthesis as a protecting group for amino and carboxyl groups to prevent unwanted side reactions during the synthesis process .
Preparation Methods
The preparation of Boc-D-4-aminomethylphe(Boc) typically involves the following steps :
Synthesis of Active Compound: D-phenylalanine is chemically synthesized to obtain the active compound.
Protection Reaction: A temporary Boc protecting group is reacted with the active compound to form Boc-D-4-aminomethylphe(Boc).
Purification: The product is purified through crystallization or column chromatography to obtain the pure compound.
Industrial production methods for Boc-D-4-aminomethylphe(Boc) involve similar steps but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Boc-D-4-aminomethylphe(Boc) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Boc-D-4-aminomethylphe(Boc) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Boc-D-4-aminomethylphe(Boc) involves the protection of amino groups through the formation of a carbamate. The Boc group is added to the amine using di-tert-butyl dicarbonate, forming a stable carbamate that prevents unwanted reactions during synthesis . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .
Comparison with Similar Compounds
Boc-D-4-aminomethylphe(Boc) is unique in its ability to protect both amino and carboxyl groups during peptide synthesis. Similar compounds include:
Fmoc-D-4-aminomethylphe(Boc): Similar in structure but uses a different protecting group.
Cbz-D-4-aminomethylphe(Boc): Uses a carbobenzoxy group for protection, which is stable under different conditions.
Alloc-D-4-aminomethylphe(Boc): Uses an allyloxycarbonyl group for protection.
These compounds differ in their stability and the conditions required for deprotection, making Boc-D-4-aminomethylphe(Boc) a versatile choice for various synthetic applications .
Properties
Molecular Formula |
C20H30N2O6 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)27-17(25)21-12-14-9-7-13(8-10-14)11-15(16(23)24)22-18(26)28-20(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1 |
InChI Key |
STTRTNHPKHDOLC-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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